molecular formula C7H12ClN3 B14846462 5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole

5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole

Cat. No.: B14846462
M. Wt: 173.64 g/mol
InChI Key: GUYKYZSTONZYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Chloromethylation: The resulting triazole is then chloromethylated using chloromethyl methyl ether or similar reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines or alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Formation of new triazole derivatives with various functional groups.

    Oxidation Products: Formation of triazole N-oxides or other oxidized derivatives.

    Reduction Products: Formation of reduced triazole derivatives with altered electronic properties.

Scientific Research Applications

5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.

    Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: The triazole ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar reactivity due to the chloromethyl group.

    5-(Chloromethyl)furfural: A biomass-derived compound with applications in green chemistry and renewable materials.

    Methylchloroisothiazolinone: An isothiazolinone derivative with biocidal properties.

Uniqueness

5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and pharmaceuticals with specific desired properties.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)triazole

InChI

InChI=1S/C7H12ClN3/c1-6(2)5-11-7(3-8)4-9-10-11/h4,6H,3,5H2,1-2H3

InChI Key

GUYKYZSTONZYHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CN=N1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.